molecular formula C16H24O2 B582617 1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether CAS No. 1797984-83-8

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether

Cat. No.: B582617
CAS No.: 1797984-83-8
M. Wt: 248.366
InChI Key: OVJFZVWOLFRMKO-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether is an organic compound that features a cyclohexane ring substituted with a hydroxymethyl group and an ethanol group, which is further etherified with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a benzyl halide. Specifically, the hydroxymethyl-cyclohexaneethanol can be deprotonated using a strong base such as sodium hydride, followed by reaction with benzyl bromide to form the desired ether .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The benzyl ether can be cleaved through catalytic hydrogenation using palladium on carbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride as a base and benzyl bromide as the electrophile.

Major Products Formed

    Oxidation: Formation of cyclohexane carboxylic acid.

    Reduction: Formation of cyclohexaneethanol and toluene.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether involves its interaction with various molecular targets. The benzyl ether moiety can undergo cleavage to release the active hydroxymethyl-cyclohexaneethanol, which can then participate in further biochemical reactions. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the cyclohexane ring.

    Cyclohexaneethanol: Lacks the benzyl ether moiety.

    Benzyl Ether: Lacks the hydroxymethyl and cyclohexane groups.

Uniqueness

1-(Hydroxymethyl)-cyclohexaneethanol Benzyl Ether is unique due to the presence of both a cyclohexane ring and a benzyl ether moiety, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1797984-83-8

Molecular Formula

C16H24O2

Molecular Weight

248.366

IUPAC Name

[1-(2-phenylmethoxyethyl)cyclohexyl]methanol

InChI

InChI=1S/C16H24O2/c17-14-16(9-5-2-6-10-16)11-12-18-13-15-7-3-1-4-8-15/h1,3-4,7-8,17H,2,5-6,9-14H2

InChI Key

OVJFZVWOLFRMKO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCOCC2=CC=CC=C2)CO

Origin of Product

United States

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